molecular formula C15H12BrNO2 B15394725 N-(2-(4-Bromobenzoyl)phenyl)acetamide

N-(2-(4-Bromobenzoyl)phenyl)acetamide

Cat. No.: B15394725
M. Wt: 318.16 g/mol
InChI Key: VOAHDCWPOJBHHQ-UHFFFAOYSA-N
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Description

N-(2-(4-Bromobenzoyl)phenyl)acetamide is a brominated aromatic acetamide derivative characterized by a benzoyl group substituted at the para-position with bromine, attached to a phenyl ring that is further linked to an acetamide moiety. Its synthesis typically involves multi-step reactions, including bromination, benzoylation, and acetylation, to achieve the target substituent arrangement .

Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12BrNO2/c1-10(18)17-14-5-3-2-4-13(14)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18)

InChI Key

VOAHDCWPOJBHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and substituent differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(2-(4-Bromobenzoyl)phenyl)acetamide C₁₅H₁₂BrNO₂ 318.17 4-Bromobenzoyl at phenyl ring; acetamide at ortho position
N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide C₁₅H₁₁Br₂NO₂ 397.06 Additional bromine on acetamide; 4-bromo and benzoyl on phenyl
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ 451.31 Dual phenyl groups (benzoyl and bromophenyl); methoxyimino side chain
N-(4-Bromophenyl)acetamide C₈H₈BrNO 214.06 Simplest analog; bromophenyl directly attached to acetamide
N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide C₁₅H₁₃BrN₂O₂ 345.18 Schiff base linkage; hydroxyl and bromine on benzylidene group
Key Observations:
  • Bromine Placement : Bromine at the para position (common in all analogs) contributes to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in cross-coupling reactions .
  • Functional Group Diversity: The Schiff base in N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide introduces a planar imine group, which may enhance chelation properties or fluorescence .

Physicochemical Properties

Bond Length and Crystallographic Data (from X-ray studies):
  • N-(4-Bromophenyl)acetamide :
    • C1–C2: 1.501 Å, N1–C2: 1.347 Å, C6–Br: 1.8907 Å .
  • This compound :
    • Expected bond lengths similar to N-(4-bromophenyl)acetamide but with slight elongation in the benzoyl region (C=O ~1.21 Å) due to conjugation .
Solubility and Stability:
  • Stability varies: N-(4-Bromophenyl)acetamide is stable at room temperature, while derivatives with labile groups (e.g., Schiff bases) require refrigeration (2–8°C) to prevent degradation .

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